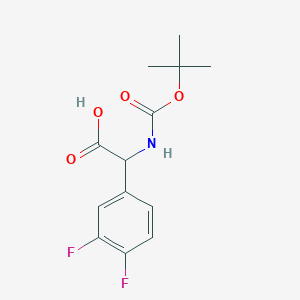
1,2-Dichloro-3,3,3-trifluoropropene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-3,3,3-trifluoropropene is an organofluorine compound with the molecular formula C3HCl2F3. It is a colorless liquid with a molecular weight of 164.94 g/mol . This compound is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dichloro-3,3,3-trifluoropropene can be synthesized through several methods. One common method involves the fluorination of 1,1,1,2,3-pentachloropropane . Another method includes the reaction of ethylene with carbon tetrachloride, followed by chlorination and fluorination . These reactions typically require specific catalysts and controlled conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, this compound is produced through gas-phase oxychlorination reactions. This method involves subjecting a chlorine-containing compound to a gas-phase reaction under specific conditions, which allows for the recycling of by-products and enhances production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichloro-3,3,3-trifluoropropene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as hydroxide ions, amines, and thiols. The reactions typically occur under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with hydroxide ions can produce 3,3,3-trifluoropropene derivatives .
Aplicaciones Científicas De Investigación
1,2-Dichloro-3,3,3-trifluoropropene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations.
Industry: It is used in the production of refrigerants, solvents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-3,3,3-trifluoropropene involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3,3,3-trifluoropropene: This compound is similar in structure but has one less chlorine atom.
3,3,3-Trifluoropropene: This compound lacks the chlorine atoms present in 1,2-Dichloro-3,3,3-trifluoropropene.
Uniqueness
This compound is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties. These properties make it valuable in various industrial and research applications .
Propiedades
IUPAC Name |
(E)-1,2-dichloro-3,3,3-trifluoroprop-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2F3/c4-1-2(5)3(6,7)8/h1H/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJBJVPTRJNNIK-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\C(F)(F)F)/Cl)\Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


acetic acid](/img/structure/B7805731.png)

![(3AR,5R,6S,6aR)-6-(benzyloxy)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B7805743.png)



![2-methyl-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7805769.png)

![5-Chloromethyl-2,2,8-trimethyl-4H-[1,3]dioxino-[4,5-c]pyridine hydrochloride](/img/structure/B7805795.png)
![hydron;N-[(3,4,5-trimethoxyphenyl)methyl]cyclopentanamine;chloride](/img/structure/B7805796.png)


